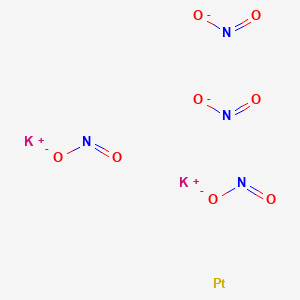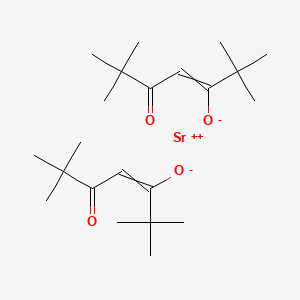![molecular formula C15H12O4 B13396696 4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione](/img/structure/B13396696.png)
4-Cyclopentene-1,3-dione, 2-(alpha-hydroxycinnamylidene)-4-methoxy-(8CI); (2Z)-2-[(2E)-1-Hydroxy-3-phenyl-2-propenylidene]-4-methoxy-4-cyclopentene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Lucidone can be synthesized through various chemical reactions involving cyclopentenedione derivatives. The synthetic routes typically involve the use of aldehydes and catalytic oxidation .
Industrial Production Methods: Industrial production of lucidone primarily relies on the extraction from natural sources, such as the fruits of Lindera erythrocarpa . The extraction process involves solvent extraction followed by purification techniques to isolate lucidone in its pure form.
Chemical Reactions Analysis
Types of Reactions: Lucidone undergoes several types of chemical reactions, including:
Oxidation: Lucidone can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert lucidone into reduced forms with different pharmacological properties.
Substitution: Lucidone can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives of lucidone, which exhibit distinct pharmacological activities .
Scientific Research Applications
Lucidone has a wide range of scientific research applications, including:
Chemistry: Lucidone is used as a precursor in the synthesis of various cyclopentenedione derivatives.
Mechanism of Action
The mechanism of action of lucidone involves the modulation of multiple signaling pathways. Key molecular targets and pathways include:
Nrf2 Pathway: Lucidone induces the activation of the Nrf2 pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1).
NF-κB and MAPKs Pathways: Lucidone inhibits inflammatory signaling pathways regulated by NF-κB and MAPKs.
PPARγ and C/EBPα Pathways: It modulates hypolipidemic pathways regulated by PPARγ and C/EBPα.
MITF Pathway: Lucidone inhibits the anti-melanogenic pathway modulated by MITF.
Comparison with Similar Compounds
Lucidone is often compared with other natural compounds such as curcumin, resveratrol, and epigallocatechin gallate (EGCG). While all these compounds exhibit antioxidant and anti-inflammatory properties, lucidone is unique due to its ability to modulate multiple signaling pathways simultaneously . Similar compounds include:
Curcumin: Found in turmeric, known for its anti-inflammatory and antioxidant properties.
Resveratrol: Found in grapes, known for its cardioprotective and anti-aging effects.
Epigallocatechin Gallate (EGCG): Found in green tea, known for its antioxidant and anti-cancer properties.
Lucidone stands out due to its low cytotoxicity and limited bioavailability, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
3-hydroxy-4-methoxy-2-(3-phenylprop-2-enoyl)cyclopenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-13-9-12(17)14(15(13)18)11(16)8-7-10-5-3-2-4-6-10/h2-9,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPTXNYQLGJVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=C1O)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-4-yl)amino]propanoic acid](/img/structure/B13396621.png)


![1-(2-Biphenyl-4-yl-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13396656.png)

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile](/img/structure/B13396665.png)
![[1-[1-(Anthracene-9-carbonyl)piperidin-4-yl]piperidin-3-yl]-morpholin-4-ylmethanone](/img/structure/B13396669.png)

![(4R,9R)-14,16,22,24-tetratert-butyl-19-chloro-18,20-dioxa-3,10-diaza-19-aluminatetracyclo[19.4.0.04,9.012,17]pentacosa-1(21),2,10,12(17),13,15,22,24-octaene](/img/structure/B13396676.png)
![(S)-2-(Fmoc-amino)-3-[[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]propanoic Acid](/img/structure/B13396683.png)

![3-amino-N-[1-carboxy-2-(1H-imidazol-5-yl)ethyl]propanimidate;zinc](/img/structure/B13396700.png)
![1-[5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]indol-1-yl]ethanone](/img/structure/B13396702.png)
